![molecular formula C9H10N2O2S B1373373 N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 1311313-89-9](/img/structure/B1373373.png)
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Overview
Description
“N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 1311313-89-9 . It has a molecular weight of 210.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H10N2O2S/c1-6(13)11(8-2-3-8)9-10-7(4-12)5-14-9/h4-5,8H,2-3H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
Specific chemical reactions involving “N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” are not detailed in the available resources. The compound, given its functional groups, might be involved in various organic reactions .Physical And Chemical Properties Analysis
“N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .Scientific Research Applications
Environmental Science
Lastly, in environmental science, researchers might explore the compound’s degradation products and their environmental impact. Understanding how it breaks down could inform the development of more eco-friendly chemicals and assess any potential risks to ecosystems.
Each of these applications represents a unique field of study where N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide can contribute significantly. The compound’s versatility in research underscores its value in scientific advancements across multiple disciplines. For further detailed information, including safety data and technical specifications, you can refer to the product’s material safety data sheet (MSDS) and technical documents .
Safety And Hazards
Future Directions
The future directions for the use and study of “N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” are not specified in the available resources. The compound’s potential applications and research directions would depend on its chemical properties and biological activity, which would need to be explored in further studies .
properties
IUPAC Name |
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-6(13)11(8-2-3-8)9-10-7(4-12)5-14-9/h4-5,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWPJSMCAWSTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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